molecular formula C21H25N3O5S B2956875 N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-29-3

N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2956875
CAS No.: 872881-29-3
M. Wt: 431.51
InChI Key: NEEZWTMLERGURJ-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is a functional group known for its versatility in chemical synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes under acidic or basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Oxalamide Formation: The final step involves the coupling of the phenethylamine derivative with the sulfonylated oxazinan intermediate using oxalyl chloride or a similar reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxalamide group to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxalamide core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-phenethyl-N2-(3-phenylpropyl)oxalamide
  • N1-phenyl-N2-(2-(piperazin-1-yl)ethyl)oxalamide
  • N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Uniqueness

N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfonyl group and the oxazinan ring differentiates it from other oxalamide derivatives, potentially leading to unique applications in various fields.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-20(22-13-12-17-8-3-1-4-9-17)21(26)23-16-19-24(14-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEZWTMLERGURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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